(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
Description
The compound (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one belongs to the thiazolidinone class, a heterocyclic scaffold renowned for diverse biological activities. Its structure features:
- A thiazolidin-4-one core with a hydrazono group at position 2 in the E-configuration.
- A 3,4-dichlorobenzyl substituent at position 5 (Z-configuration).
- A furan-2-ylmethylene moiety on the hydrazono group.
These structural elements confer distinct electronic and steric properties, influencing reactivity, solubility, and bioactivity. Below, we compare this compound with structurally analogous thiazolidinones to highlight key differences and structure-activity relationships (SAR).
Properties
IUPAC Name |
(2Z)-5-[(3,4-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-11-4-3-9(6-12(11)17)7-13-14(21)19-15(23-13)20-18-8-10-2-1-5-22-10/h1-6,8,13H,7H2,(H,19,20,21)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZDBGCTWHNIEE-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiazolidin-4-ones are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. The compound (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a derivative of this scaffold, which has garnered attention for its potential therapeutic applications.
Structure and Synthesis
The structure of (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one consists of a thiazolidinone core modified by various substituents. The synthesis typically involves the condensation of thiazolidine derivatives with appropriate hydrazones, leading to the formation of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines.
These values indicate that the compound may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Antidiabetic Activity
Thiazolidinone derivatives have been recognized for their ability to enhance insulin sensitivity. The compound under consideration may exhibit similar properties by modulating glucose uptake and improving metabolic parameters in diabetic models.
In a related study, thiazolidinone derivatives were shown to significantly reduce hyperglycemia and improve insulin sensitivity in high-carbohydrate diet-induced insulin-resistant mice .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Thiazolidinone derivatives have demonstrated varying degrees of antioxidant activity. For example, certain derivatives exhibited IC50 values comparable to known antioxidants like vitamin C .
The biological activities of thiazolidinone derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer proliferation and metabolic disorders.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : They may trigger apoptotic pathways in malignant cells, contributing to their anticancer effects.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on K562 and HeLa cell lines, revealing significant selectivity against cancer cells compared to normal fibroblasts .
- Antidiabetic Effects : Another investigation focused on the impact of thiazolidinone derivatives on insulin resistance in mice, demonstrating improvements in lipid profiles and glucose metabolism .
Scientific Research Applications
Structural Characteristics
This compound features a thiazolidine core characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a furan moiety and a dichlorobenzyl substituent enhances its biological activity. The molecular formula is , with a molecular weight of approximately 368.238 g/mol.
Anticancer Activity
Research indicates that thiazolidinone derivatives, including (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound likely interacts with cellular targets involved in cell cycle regulation and apoptosis pathways. For instance, it may inhibit specific kinases or transcription factors that are crucial for cancer cell proliferation.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The IC50 values reported range from 8.5 µM to 15.1 µM, indicating potent activity compared to established chemotherapeutics like cisplatin .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against a range of bacterial and fungal strains:
- Activity Spectrum : Thiazolidinone derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. Research suggests that (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one could be effective against resistant strains due to its unique structural features .
- Research Findings : Preliminary studies have indicated that this compound exhibits antimicrobial activity comparable to standard antibiotics, making it a potential candidate for further development .
Antiviral Activity
Emerging research has pointed towards the antiviral potential of thiazolidinone derivatives:
- Mechanism : The antiviral action may be attributed to the inhibition of viral replication or interference with viral entry into host cells.
- Evaluation : Studies are ongoing to evaluate the effectiveness of (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one against viruses like influenza and other RNA viruses .
Computational Studies and Molecular Docking
Computational modeling and molecular docking studies are crucial for understanding the interaction of (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one with biological targets:
- Docking Simulations : These studies predict binding affinities and elucidate the interaction sites on target proteins, providing insights into the therapeutic potential of the compound.
Summary of Applications
| Application Type | Description | Potential Impact |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | High potential for new cancer therapies |
| Antimicrobial | Effective against various bacteria and fungi | Could address antibiotic resistance |
| Antiviral | Inhibits viral replication | Potential treatment for viral infections |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolidinone Derivatives
Key Observations:
Position 5 Substituents :
- The 3,4-dichlorobenzyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups like 4-methoxybenzyl or neutral benzyl .
- Chlorine atoms enhance lipophilicity and may improve membrane permeability compared to methyl or methoxy groups.
Stereochemistry :
Comparison with Analogues :
Table 2: Comparative Properties
Notes:
- The 3,4-dichlorobenzyl group in the target compound likely improves CYP450 binding compared to non-halogenated analogs.
- The furan moiety may confer antioxidant properties , as seen in furan-containing drugs .
Electrochemical Behavior
While direct data on the target compound is lacking, insights from rhodanine derivatives suggest:
- Thioxo groups (in ) exhibit distinct redox peaks at −1.2 V (reduction) and +0.8 V (oxidation).
- Hydrazono groups (target, ) may show shifted potentials due to altered electron delocalization.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : The 3,4-dichlorobenzyl group enhances lipophilicity and target binding vs. electron-donating groups (e.g., methoxy in ).
- Heteroaromatic Substituents : Furan (target, ) improves π-π stacking, while pyrazole () introduces hydrogen-bonding sites.
- Halogen Effects : Bromine in may increase cytotoxicity via halogen bonding, whereas chlorine in the target balances reactivity and stability.
Q & A
Basic Research Questions
Q. How can the synthesis of (Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one be optimized to improve yield and purity?
- Methodology : Use a Knoevenagel condensation between 3,4-dichlorobenzyl-substituted thiazolidin-4-one and furan-2-carbaldehyde derivatives under basic conditions (e.g., NaOH/KOH in ethanol/methanol). Reflux for 6–8 hours and monitor reaction progress via TLC. Purify via recrystallization from DMF-acetic acid or DMF-ethanol mixtures to remove unreacted aldehydes .
- Key Variables : Solvent polarity (ethanol vs. DMF), stoichiometry of aldehyde to thiazolidinone (1:1.2), and reaction time. Yields typically range from 70–85% under optimized conditions .
Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry (Z/E) of the hydrazono and benzylidene moieties?
- Methodology :
- 1H NMR : Confirm (E)-configuration of the hydrazono group via coupling constants (J = 12–14 Hz for trans-olefinic protons) .
- IR Spectroscopy : Identify C=N stretches (~1600–1650 cm⁻¹) and C=S stretches (~1200 cm⁻¹) to verify thiazolidinone ring integrity .
- X-ray Crystallography : Resolve Z/E stereochemistry unambiguously, though this requires high-purity crystals .
Q. What in vitro assays are suitable for preliminary screening of antibacterial activity for this compound?
- Methodology : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤2% v/v) and test concentrations from 1–100 µg/mL. Compare zones of inhibition to ciprofloxacin controls .
Advanced Research Questions
Q. How does the stereochemistry (Z/E) of the benzylidene and hydrazono groups influence bioactivity?
- Methodology : Synthesize stereoisomerically pure analogs via controlled reaction conditions (e.g., low-temperature condensation for Z-configuration). Test isomers in parallel using:
- Molecular docking : Target hemoglobin subunits (PDB: 1HHO) to assess binding affinity differences .
- Enzyme assays : Measure IC₅₀ against bacterial enoyl-ACP reductase (FabI) to correlate stereochemistry with inhibitory potency .
- Findings : (Z)-benzylidene isomers often show 2–3x higher activity due to enhanced hydrophobic interactions .
Q. What strategies resolve contradictory data in cytotoxicity vs. antibacterial efficacy profiles?
- Methodology :
- Selective functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce off-target cytotoxicity while retaining antibacterial activity .
- Pharmacophore masking : Temporarily block reactive thiazolidinone sulfur via prodrug approaches (e.g., acetylated derivatives) to improve selectivity .
Q. How can the compound’s solubility and bioavailability be enhanced without compromising stability?
- Methodology :
- Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, tested via HPLC stability assays in simulated gastric fluid (pH 1.2) .
Critical Analysis of Contradictions
- Antibacterial vs. Antifungal Activity : While reports broad-spectrum antibacterial activity, notes limited antifungal efficacy. This discrepancy may arise from assay conditions (e.g., fungal spore viability vs. bacterial log-phase growth) .
- Oxidative Stability : The thiazolidinone ring’s sulfur is prone to oxidation (), but suggests halogen substituents (e.g., Cl) stabilize the core. Use cyclic voltammetry to quantify oxidation potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
